BenchChemオンラインストアへようこそ!

5,6-dimethyl-3-(2-oxo-2-(3-phenylazepan-1-yl)ethyl)pyrimidin-4(3H)-one

Pyrimidinone Physicochemical profiling Library design

A structurally discrete, non-fused pyrimidin-4(3H)-one racemate featuring a 3-phenylazepane side chain and zero HBDs. The neutral scaffold and 53 Ų TPSA occupy favorable oral drug-like space, distinct from carboxylate-based chemotypes, enabling new IP for 2-OG dioxygenase (KDM4/5/6) programs. The undefined azepane stereocenter is an immediate chiral-resolution opportunity (prep. SFC/diastereomeric salts); the three modifiable vectors (C5/C6, linker, phenyl ring) support parallel library synthesis and late-stage diversification. Supplied at ≥95% for hit-to-lead SAR, metabolic stability benchmarking, and eutomer identification.

Molecular Formula C20H25N3O2
Molecular Weight 339.439
CAS No. 2034472-56-3
Cat. No. B2470982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-dimethyl-3-(2-oxo-2-(3-phenylazepan-1-yl)ethyl)pyrimidin-4(3H)-one
CAS2034472-56-3
Molecular FormulaC20H25N3O2
Molecular Weight339.439
Structural Identifiers
SMILESCC1=C(N=CN(C1=O)CC(=O)N2CCCCC(C2)C3=CC=CC=C3)C
InChIInChI=1S/C20H25N3O2/c1-15-16(2)21-14-23(20(15)25)13-19(24)22-11-7-6-10-18(12-22)17-8-4-3-5-9-17/h3-5,8-9,14,18H,6-7,10-13H2,1-2H3
InChIKeyBHHKHXPAFZOKNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 30 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5,6-Dimethyl-3-(2-oxo-2-(3-phenylazepan-1-yl)ethyl)pyrimidin-4(3H)-one (CAS 2034472-56-3): Structural Identity and Baseline Physicochemical Profile


5,6-Dimethyl-3-(2-oxo-2-(3-phenylazepan-1-yl)ethyl)pyrimidin-4(3H)-one (CAS 2034472-56-3) is a synthetic, non-fused pyrimidin-4(3H)-one derivative featuring a 5,6-dimethyl substitution pattern on the pyrimidinone ring and an N3-linked 2-oxoethyl tether to a 3-phenylazepane moiety [1]. The compound has a molecular formula of C20H25N3O2, a molecular weight of 339.4 g/mol, a computed XLogP3 of 2.3, zero hydrogen bond donors, three hydrogen bond acceptors, and a topological polar surface area (TPSA) of 53 Ų, placing it in favorable drug-like physicochemical space [2]. It is currently available from commercial screening libraries at purities of ≥90% [1].

Why Generic Substitution Fails for 5,6-Dimethyl-3-(2-oxo-2-(3-phenylazepan-1-yl)ethyl)pyrimidin-4(3H)-one: The Specificity of the 3-Phenylazepane and 5,6-Dimethyl Motifs


Simple substitution of this compound with a generic pyrimidin-4(3H)-one analog is not feasible because both the 5,6-dimethyl substitution and the 3-phenylazepane moiety contribute to a unique spatial and electronic profile that directly affects target engagement and pharmacokinetic behavior [1]. The compound has zero hydrogen bond donors and a moderate TPSA of 53 Ų, a combination that differs markedly from carboxylate-containing or amino-substituted pyrimidinones commonly used in KDM4/5 inhibitor programs [2]. The 3-phenylazepane ring provides a specific stereoelectronic environment—the undefined stereocenter at the 3-position of the azepane ring creates a racemic mixture that must be carefully controlled during biological testing, as the individual enantiomers may exhibit divergent potency, selectivity, and off-target profiles [1].

Quantitative Evidence Guide for 5,6-Dimethyl-3-(2-oxo-2-(3-phenylazepan-1-yl)ethyl)pyrimidin-4(3H)-one: Physicochemical Differentiation from Closest Analogs


Physicochemical Comparison: 5,6-Dimethyl-3-(2-oxo-2-(3-phenylazepan-1-yl)ethyl)pyrimidin-4(3H)-one vs. 3-(2-(Azepan-1-yl)-2-oxoethyl)-6-phenylpyrimidin-4(3H)-one

The target compound possesses a 5,6-dimethyl substitution pattern and a 3-phenylazepane ring, whereas the closest commercially cataloged analog, 3-(2-(azepan-1-yl)-2-oxoethyl)-6-phenylpyrimidin-4(3H)-one, has a 6-phenyl substitution on the pyrimidinone core and an unsubstituted azepane ring . The target compound has a molecular weight of 339.4 g/mol and CLogP of 2.3 versus the analog's molecular weight of approximately 311 g/mol (C18H21N3O2) [1]. The presence of the 5,6-dimethyl groups increases steric bulk and lipophilicity, which can affect binding pocket complementarity and metabolic stability; the 3-phenyl substituent on the azepane introduces an additional aromatic interaction surface and a chiral center absent in the unsubstituted azepane analog .

Pyrimidinone Physicochemical profiling Library design

Structural Novelty Within the KDM4/5 Inhibitor Chemical Space: Absence of the Carboxylate Warhead

Potent, cell-penetrant inhibitors of the KDM4 (JMJD2) and KDM5 (JARID1) histone lysine demethylase families are frequently based on pyridine-4-carboxylate or pyrido[3,4-d]pyrimidin-4(3H)-one scaffolds that contain a carboxylate group critical for binding to the 2-oxoglutarate (2-OG) cofactor site [1]. The target compound is a non-fused pyrimidin-4(3H)-one that lacks any carboxylate functionality and instead carries a neutral 2-oxoethyl-linked 3-phenylazepane side chain. Within the ChEMBL/BindingDB annotation space, no bioactivity data have been deposited for this specific compound, but its structural features—zero HBDs, TPSA of 53 Ų, and a basic azepane nitrogen (pKa ~9–10)—place it in a distinctly different chemical space from the carboxylate-containing KDM4/5 inhibitors (typical TPSA >80 Ų, HBD ≥1) [2].

Epigenetics KDM4 inhibitors Scaffold hopping

Stereochemical Complexity as a Procurement Differentiator: Racemic 3-Phenylazepane Moiety

The compound bears one undefined stereocenter at the 3-position of the azepane ring (Undefined Atom Stereocenter Count = 1) and is supplied as a racemic mixture [1]. In contrast, closely related commercial azepane-pyrimidinones such as 2-[2-(azepan-1-ylmethyl)phenyl]-6-isobutylpyrimidin-4(3H)-one and 7-(azepan-1-ylacetyl)-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one lack a chiral center on the azepane ring and are achiral . The presence of a racemic stereocenter has two implications: (1) the observed potency in any screening assay represents the weighted average of two enantiomers, potentially masking a more active eutomer, and (2) procurement of chirally resolved material or in-house chiral separation represents a value-added differentiation point for laboratories with enantioselective synthesis or chiral SFC capabilities [1].

Stereochemistry Chiral separation Enantiomeric profiling

Physicochemical Differentiation from Thieno[2,3-d]pyrimidin-4(3H)-one Analogs: Sulfur vs. Carbon in the Heterocyclic Core

Several 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives have been reported as cyclooxygenase-2 (COX-2) inhibitors, Kv1.5 potassium channel blockers, and anticancer agents, with the thieno-fused core conferring distinct electronic properties compared to the non-fused pyrimidin-4(3H)-one core of the target compound [1][2]. The target compound lacks the thiophene sulfur atom, which eliminates sulfur-mediated metabolic liabilities (e.g., CYP450-mediated S-oxidation) and alters the π-electron distribution across the heterocyclic core. The computed XLogP3 of 2.3 for the target compound is lower than typical 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones with comparable substitution (estimated XLogP3 ~3.0–3.5), suggesting improved aqueous solubility and a different tissue distribution profile [3].

Thienopyrimidinone Bioisosterism Physicochemical properties

Best-Fit Research and Industrial Application Scenarios for 5,6-Dimethyl-3-(2-oxo-2-(3-phenylazepan-1-yl)ethyl)pyrimidin-4(3H)-one


Scaffold-Hopping Library Design for Epigenetic Targets (KDM4/5/6 Families)

The compound's non-fused pyrimidin-4(3H)-one core, combined with its neutral side chain and absence of a carboxylate warhead, makes it a structurally distinct entry point for scaffold-hopping campaigns targeting 2-OG-dependent dioxygenases, including the KDM4 (JMJD2), KDM5 (JARID1), and KDM6 (UTX/JMJD3) families [1]. Unlike classical pyrido[3,4-d]pyrimidin-4(3H)-one inhibitors that rely on a carboxylate–metal coordination for target engagement, this compound may bind through alternative interactions with the active-site iron or surrounding hydrophobic pockets, offering a new intellectual property position and the potential for isoform selectivity that is difficult to achieve with carboxylate-based chemotypes [1].

Chiral Resolution and Enantiomer-Specific Profiling Studies

Because the compound is supplied as a racemate with one undefined stereocenter at the 3-position of the azepane ring [2], it is a strong candidate for chiral resolution via preparative SFC or diastereomeric salt formation. The separated enantiomers can then be profiled in parallel in target-based or phenotypic assays to identify the eutomer. This workflow is particularly valuable for medicinal chemistry groups seeking to establish structure–activity relationships (SAR) for stereochemically complex azepane-containing compounds, a motif present in several opioid and CNS-active drug classes [2].

Physicochemical Comparator in ADME/PK Optimization Studies

With a moderate XLogP3 of 2.3, zero hydrogen bond donors, a TPSA of 53 Ų, and only three rotatable bonds, this compound sits within favorable oral drug-like space but lacks the acidic functionality common to many enzyme inhibitors [3]. It can serve as a neutral, lipophilic control compound in permeability (PAMPA/Caco-2), metabolic stability (microsomal/hepatocyte), and plasma protein binding assays, particularly when benchmarking against more polar or carboxylate-containing pyrimidinone analogs. Its physicochemical profile may predict good passive membrane permeability but also potential CYP450-mediated metabolism at the azepane and phenyl rings [3].

Diversity-Oriented Synthesis and Library Enumeration

The compound contains three modifiable vectors: the 5- and 6-positions of the pyrimidinone ring, the 2-oxoethyl linker, and the 3-phenylazepane moiety. This modular architecture makes it a versatile late-stage diversification intermediate for parallel synthesis libraries. Procurement of this compound in multi-milligram quantities (available at 90%+ purity from commercial suppliers [2]) enables the rapid generation of focused analog sets via N-alkylation, Suzuki coupling (at the phenyl ring), or amide bond modifications, supporting hit-to-lead chemistry efforts in academic and industrial settings.

Quote Request

Request a Quote for 5,6-dimethyl-3-(2-oxo-2-(3-phenylazepan-1-yl)ethyl)pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.